4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine
Description
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
4-bromo-1-phenylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NPAFJILJIXIRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing in solvents like acetic acid or dioxane, and the use of reagents such as phosphorus oxychloride for cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs: Halogenation and Substituent Effects
Pyrazolo[3,4-c]pyridine derivatives vary significantly in biological activity and reactivity based on halogen type, position, and additional substituents. Key examples include:
Key Observations :
- Positional Effects : Bromine at C4 (vs. C5) influences electronic distribution and regioselectivity in subsequent reactions. For example, 5-bromo derivatives facilitate substitution at C3 , whereas 4-bromo analogs are preferred for aryl couplings .
- Halogen Type : Fluorine at C4 confers target selectivity (e.g., BTK inhibition) , while bromine’s bulkiness may enhance steric interactions in binding pockets.
Fused-Ring Heterocycles: Pyrrolo vs. Pyrano vs. Pyrazolo Derivatives
Compounds with similar fused-ring systems but differing in heteroatom arrangement exhibit distinct pharmacological profiles:
Key Observations :
Key Observations :
Pharmacological Profiles
Key Observations :
Biological Activity
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a compound that belongs to the pyrazolo[3,4-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 4-bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole core followed by bromination and phenyl substitution. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Utilizing 5-amino-pyrazoles with appropriate aldehydes or ketones.
- Bromination : Electrophilic bromination at the 4-position of the pyrazole ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridines. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
| 14g (related compound) | MCF7 | 4.66 |
| Doxorubicin | MCF7 | 4.57 |
The compound exhibited cell cycle arrest at specific phases (S phase for HeLa cells), indicating its potential to disrupt cancer cell proliferation mechanisms .
The biological activity of 4-bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is primarily attributed to its ability to inhibit key enzymes involved in cancer progression and inflammation. Its interaction with molecular targets such as TBK1 (TANK-binding kinase 1) has been identified as a crucial mechanism. TBK1 plays a significant role in inflammatory responses and tumorigenesis; thus, inhibiting this kinase could provide therapeutic benefits in cancer treatment .
Antitubercular Activity
In addition to its anticancer properties, derivatives of pyrazolo[3,4-c]pyridine have been investigated for their antitubercular activity. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance efficacy against Mycobacterium tuberculosis. For example, compounds with methyl or ethyl groups at certain positions demonstrated promising results in vitro .
Case Studies
Several case studies have documented the biological effects of pyrazolo[3,4-c]pyridine derivatives:
- Cancer Cell Line Studies : A series of derivatives were tested against HeLa and MCF7 cell lines, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Inflammation Models : In vivo models demonstrated reduced inflammatory markers upon treatment with pyrazolo[3,4-c]pyridine derivatives, suggesting potential use in inflammatory diseases.
Q & A
Q. How are catalytic systems optimized for cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
- Answer : Screen Pd catalysts (e.g., Pd₂(dba)₃) with ligands (XPhos or SPhos) and bases (Cs₂CO₃) in anhydrous DMF. Monitor reaction progress via GC-MS. For example, coupling 4-bromo derivatives with aryl amines achieves 70% yield under N₂ at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
